molecular formula C18H21F2N3O4S2 B10816173 4-Fluoro-N-(2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide

4-Fluoro-N-(2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B10816173
M. Wt: 445.5 g/mol
InChI Key: HVGGIAZQJKRLNU-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide is a synthetically designed small molecule that functions as a potent and selective inhibitor of histone deacetylase 6 (HDAC6). Its research value stems from its unique bis-sulfonamide piperazine structure, which allows it to chelate the zinc ion within the active site of HDAC6 with high specificity, while exhibiting reduced potency against other HDAC isoforms, particularly the class I HDACs. This selectivity profile makes it an invaluable chemical probe for dissecting the distinct biological functions of HDAC6, which include the deacetylation of non-histone substrates such as α-tubulin, HSP90, and cortactin. Researchers utilize this compound to investigate the role of HDAC6 in various cellular processes, including cell motility , protein aggregate clearance via the ubiquitin-proteasome system, and immune synapse formation. Its application is critical in oncology and neuroscience research, where HDAC6 activity has been implicated in cancer progression, metastasis, and the pathogenesis of neurodegenerative diseases, providing a strategic tool for exploring novel therapeutic pathways without the confounding effects of pan-HDAC inhibition.

Properties

Molecular Formula

C18H21F2N3O4S2

Molecular Weight

445.5 g/mol

IUPAC Name

4-fluoro-N-[2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C18H21F2N3O4S2/c19-15-1-5-17(6-2-15)28(24,25)21-9-10-22-11-13-23(14-12-22)29(26,27)18-7-3-16(20)4-8-18/h1-8,21H,9-14H2

InChI Key

HVGGIAZQJKRLNU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-324631 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Piperazine Derivative: This involves the reaction of 4-fluorobenzenesulfonyl chloride with piperazine to form a piperazine derivative.

    Coupling Reaction: The piperazine derivative is then coupled with 4-fluorobenzenesulfonyl chloride under specific conditions to form the final product, WAY-324631.

Industrial Production Methods

Industrial production of WAY-324631 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced techniques such as supercritical fluid crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

WAY-324631 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common with WAY-324631.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

WAY-324631 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: WAY-324631 is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of WAY-324631 involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Diversity : The target compound’s ethyl-linked bis-sulfonamide structure is distinct from analogs like 6i (bis-fluorophenylmethyl) and T-08 (cyclopenta[b]thiophene). These differences influence electronic properties and steric bulk.
  • Synthetic Complexity : Piperazine derivatives with bulky substituents (e.g., 6i ) exhibit moderate yields (45–60%), likely due to steric hindrance during coupling reactions .
  • Fluorine Effects : All compounds incorporate fluorophenyl groups, which enhance metabolic stability and binding affinity via hydrophobic interactions.

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name/ID Molecular Weight (g/mol) Calculated logP* Hydrogen Bond Acceptors Reference
Target Compound ~495 (estimated) ~3.8 8 (2 sulfonamides, 1 piperazine)
6i () ~550 ~4.2 9
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide () 419.5 2.5 6
1-((4-Fluorophenyl)sulfonyl)-4-methylpiperazine () 298.3 1.8 5

Key Observations :

  • Lipophilicity : The target compound’s estimated logP (~3.8) is higher than analogs with methylpiperazine (logP ~1.8, ), likely due to its dual aromatic sulfonamide groups .

Spectroscopic Characterization

  • NMR Profiles : Analogs like 6i () and T-08 () show distinct ¹⁹F NMR signals for fluorophenyl groups (δ ~-110 to -115 ppm) and ¹H NMR resonances for piperazine protons (δ ~2.5–3.5 ppm) . The target compound would exhibit similar patterns.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirmed molecular ions for T-08 () and 6i (), a critical step for validating the target compound’s structure .

Biological Activity

4-Fluoro-N-(2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide is a synthetic compound that belongs to the class of benzamide derivatives. Its complex structure includes multiple functional groups such as fluorine, piperazine, and sulfonamide, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, synthesis, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C18H21F2N3O4S. The compound features:

  • Fluoro Group : Enhances lipophilicity and biological activity.
  • Piperazine Ring : Known for its role in drug design due to its ability to interact with various receptors.
  • Sulfonamide Moiety : Contributes to solubility and binding affinity.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Its mechanisms of action include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, impacting cellular signaling pathways.
  • Receptor Modulation : It interacts with various receptors, potentially influencing neurotransmitter release and activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits carbonic anhydrase, enhancing dopaminergic tone
AntimicrobialExhibits antimicrobial effects against various pathogens
AnticancerPotential anticancer properties through apoptosis induction

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Activity : Research has indicated that derivatives of this compound can exhibit significant antimicrobial properties, making them candidates for treating infections caused by resistant strains.
  • Neuropharmacological Effects : A study demonstrated that the compound's structural analogs could enhance dopaminergic signaling and normalize neuroplasticity in models of addiction . This suggests potential applications in treating substance use disorders.
  • Synthesis and Optimization : The synthesis typically involves multi-step organic reactions, emphasizing the importance of optimizing reaction conditions for yield and purity. Continuous flow chemistry techniques have been suggested to improve production efficiency.

Comparative Analysis with Similar Compounds

The unique structural features of this compound can be compared with other compounds in its class:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Attributes
4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzenesulfonamideLacks fluorophenyl substitutionMay exhibit different binding affinities
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamideContains thiophene instead of fluorophenylPotentially different pharmacological profiles
4-Fluoro-N-(2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl)benzene-sulfonamideIncorporates furan ringVariations in biological activity due to ring structure

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-N-(2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)ethyl)benzenesulfonamide, and how can reaction yields be improved?

The synthesis of this compound typically involves multi-step reactions, including sulfonylation of piperazine derivatives and subsequent coupling with fluorinated aromatic intermediates. Key steps include:

  • Sulfonylation : Reacting 4-fluorophenylsulfonyl chloride with piperazine derivatives under anhydrous conditions (e.g., DCM or THF) at 0–25°C.
  • Nucleophilic substitution : Coupling the sulfonylated piperazine with a fluoro-benzenesulfonamide ethyl bromide intermediate using a base like K₂CO₃ or TEA .
  • Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) achieves >95% purity. Optimizing solvent polarity and gradient elution improves yields .

Q. How can the structural integrity of this compound be validated post-synthesis?

A combination of spectroscopic and analytical techniques is critical:

  • NMR : ¹H and ¹³C NMR confirm substituent positions and piperazine ring integrity. For example, piperazine protons appear as broad singlets at δ 2.5–3.5 ppm, while sulfonamide protons resonate near δ 7.5–8.0 ppm .
  • HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]⁺ or [M–H]⁻ peaks) with <2 ppm error .
  • X-ray crystallography : Resolves bond lengths and angles, particularly for the sulfonamide and piperazine moieties, to confirm stereochemistry .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility can be enhanced using co-solvents like PEG-400 or cyclodextrins .
  • Stability : Stable at –20°C under inert atmospheres. Degradation occurs above 150°C or in acidic/basic conditions (pH <3 or >10), necessitating pH-neutral buffers for biological assays .

Advanced Research Questions

Q. What biological targets or pathways are associated with this compound, and how can its mechanism of action be elucidated?

While direct data on this compound is limited, structurally related sulfonamide-piperazine hybrids exhibit:

  • Enzyme inhibition : Potent inhibition of carbonic anhydrase IX (CA-IX) and histone deacetylases (HDACs), validated via fluorogenic substrate assays .
  • Receptor antagonism : Antagonism of serotonin (5-HT₆) and dopamine (D₂) receptors, assessed via radioligand binding assays .
  • Methodology : Use CRISPR/Cas9-engineered cell lines to knock out putative targets and measure changes in compound efficacy .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Key SAR strategies include:

  • Core modifications : Introduce substituents (e.g., methyl, nitro) on the benzenesulfonamide ring to assess steric/electronic effects on target binding .
  • Piperazine substitution : Replace the 4-fluorophenylsulfonyl group with heterocyclic sulfonamides (e.g., thiophene) to evaluate selectivity .
  • In silico modeling : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to CA-IX or HDACs, guiding synthetic prioritization .

Q. How should contradictory data in biological assays be resolved?

Discrepancies in IC₅₀ values or binding affinities may arise from:

  • Purity variability : Confirm compound purity via HPLC (>98%) and LC-MS to exclude batch-to-batch impurities .
  • Assay conditions : Standardize buffer pH, temperature, and co-solvent concentrations (e.g., DMSO ≤0.1%) to minimize artifacts .
  • Orthogonal validation : Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .

Methodological Recommendations

  • Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) to ensure consistency .
  • Data reporting : Include NMR coupling constants (e.g., JJ-values for aromatic protons) and HRMS spectra in supplementary materials .
  • Ethical compliance : Adhere to institutional guidelines for handling fluorinated compounds, which may require specialized waste disposal .

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